Cas no 1443112-54-6 ((1-Cyclobutylpyrazol-4-yl)boronic acid)

(1-Cyclobutylpyrazol-4-yl)boronic acid is a boronic acid derivative featuring a cyclobutyl-substituted pyrazole core, serving as a versatile intermediate in organic synthesis and medicinal chemistry. Its boronic acid functional group enables efficient participation in Suzuki-Miyaura cross-coupling reactions, facilitating the construction of complex biaryl and heteroaryl structures. The cyclobutyl moiety enhances steric and electronic properties, potentially improving selectivity in catalytic transformations. This compound is particularly valuable in pharmaceutical research for the development of targeted therapeutics, owing to its stability and compatibility with diverse reaction conditions. High purity and well-defined reactivity make it a reliable reagent for precision synthesis.
(1-Cyclobutylpyrazol-4-yl)boronic acid structure
1443112-54-6 structure
Product name:(1-Cyclobutylpyrazol-4-yl)boronic acid
CAS No:1443112-54-6
MF:C7H11BN2O2
Molecular Weight:165.985441446304
MDL:MFCD18904604
CID:3047798
PubChem ID:66521559

(1-Cyclobutylpyrazol-4-yl)boronic acid 化学的及び物理的性質

名前と識別子

    • (1-Cyclobutylpyrazol-4-yl)boronic acid
    • 1-(Cyclobutyl)-1H-pyrazole-4-boronic acid
    • Boronic acid, B-(1-cyclobutyl-1H-pyrazol-4-yl)-
    • EN300-2016136
    • BS-27537
    • CS-0178860
    • B-(1-cyclobutyl-1h-pyrazol-4-yl)boronic acid
    • DB-197730
    • 1443112-54-6
    • (1-cyclobutylpyrazol-4-yl)boronicacid
    • (1-cyclobutyl-1H-pyrazol-4-yl)boronic acid
    • AKOS015947110
    • AB76197
    • MDL: MFCD18904604
    • インチ: 1S/C7H11BN2O2/c11-8(12)6-4-9-10(5-6)7-2-1-3-7/h4-5,7,11-12H,1-3H2
    • InChIKey: BCJHUJINKCSWQE-UHFFFAOYSA-N
    • SMILES: B(C1=CN(C2CCC2)N=C1)(O)O

計算された属性

  • 精确分子量: 166.0913578g/mol
  • 同位素质量: 166.0913578g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 164
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 58.3Ų

じっけんとくせい

  • 密度みつど: Not available
  • ゆうかいてん: Not available
  • Boiling Point: Not available
  • フラッシュポイント: Not available
  • じょうきあつ: Not available

(1-Cyclobutylpyrazol-4-yl)boronic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R120212-25mg
(1-Cyclobutylpyrazol-4-yl)boronic acid,95%
1443112-54-6 95%
25mg
¥2598 2023-09-10
AN HUI ZE SHENG Technology Co., Ltd.
C989378-250mg
(1-Cyclobutylpyrazol-4-yl)boronicacid
1443112-54-6
250mg
¥7440.00 2023-09-15
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD326639-250mg
(1-Cyclobutylpyrazol-4-yl)boronic acid
1443112-54-6 98%
250mg
¥942.0 2023-04-01
TRC
C989378-100mg
(1-Cyclobutylpyrazol-4-yl)boronic acid
1443112-54-6
100mg
$425.00 2023-05-18
Chemenu
CM209703-1g
(1-Cyclobutylpyrazol-4-yl)boronic acid
1443112-54-6 98%
1g
$610 2021-06-16
TRC
C989378-250mg
(1-Cyclobutylpyrazol-4-yl)boronic acid
1443112-54-6
250mg
$856.00 2023-05-18
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C907699-25mg
(1-Cyclobutylpyrazol-4-yl)boronic acid
1443112-54-6 95%
25mg
¥2,160.00 2022-09-29
AN HUI ZE SHENG Technology Co., Ltd.
C989378-1g
(1-Cyclobutylpyrazol-4-yl)boronicacid
1443112-54-6
1g
¥16500.00 2023-09-15
Enamine
EN300-2016136-10g
(1-cyclobutyl-1H-pyrazol-4-yl)boronic acid
1443112-54-6
10g
$4457.0 2023-09-16
Enamine
EN300-2016136-1g
(1-cyclobutyl-1H-pyrazol-4-yl)boronic acid
1443112-54-6
1g
$550.0 2023-09-16

(1-Cyclobutylpyrazol-4-yl)boronic acid 関連文献

(1-Cyclobutylpyrazol-4-yl)boronic acidに関する追加情報

(1-Cyclobutylpyrazol-4-yl)boronic Acid: A Comprehensive Overview

(1-Cyclobutylpyrazol-4-yl)boronic acid, also known by its CAS number 1443112-54-6, is a versatile compound that has garnered significant attention in the fields of organic synthesis, materials science, and drug discovery. This compound is characterized by its unique structure, which combines a pyrazole ring substituted with a cyclobutyl group and a boronic acid moiety. The presence of the boronic acid group makes it particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are widely used in the construction of complex molecules.

The pyrazole ring in (1-Cyclobutylpyrazol-4-yl)boronic acid is a five-membered aromatic heterocycle containing two nitrogen atoms. This structure imparts stability and reactivity to the molecule, making it suitable for various applications. The cyclobutyl substituent adds further complexity to the molecule, enhancing its potential for use in drug design and materials synthesis. Recent studies have highlighted the importance of such bicyclic structures in modulating the physical and chemical properties of compounds, particularly in the context of drug delivery systems.

One of the most notable applications of (1-Cyclobutylpyrazol-4-yl)boronic acid is in the field of medicinal chemistry. Researchers have explored its potential as a building block for constructing bioactive molecules with improved pharmacokinetic profiles. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit promising anti-inflammatory activity, suggesting its utility in developing novel therapeutics for inflammatory diseases.

In addition to its medicinal applications, (1-Cyclobutylpyrazol-4-yl)boronic acid has also found use in materials science. The boronic acid group enables the formation of covalent bonds with various substrates, making it a valuable precursor for synthesizing advanced materials such as organic semiconductors and stimuli-responsive polymers. A recent breakthrough reported in Nature Materials highlighted the use of this compound in creating self-healing polymer networks, which have potential applications in electronics and biomedical devices.

The synthesis of (1-Cyclobutylpyrazol-4-yl)boronic acid typically involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the pyrazole ring via condensation reactions and subsequent functionalization to introduce the boronic acid group. Researchers have optimized these steps to improve yield and purity, ensuring that the compound is readily available for various applications.

From an environmental perspective, there is growing interest in understanding the sustainability aspects of synthesizing and using compounds like (1-Cyclobutylpyrazol-4-yl)boronic acid. Recent studies have focused on developing greener synthetic routes that minimize waste and reduce energy consumption. For example, a 2023 paper in described a catalytic process that significantly reduces the carbon footprint associated with its production.

In conclusion, (1-Cyclobutylpyrazol-4-yl)boronic acid stands out as a multifaceted compound with wide-ranging applications across diverse scientific disciplines. Its unique structure and functional groups make it an invaluable tool for researchers working on cutting-edge projects in drug discovery, materials science, and beyond. As ongoing research continues to uncover new uses for this compound, its significance within the scientific community is expected to grow further.

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